5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
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Overview
Description
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of an appropriate amine with a bromomethyl ketone under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole N-oxides.
Reduction Reactions: Formation of dihydro-oxazole derivatives.
Scientific Research Applications
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The oxazole ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- 5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- 4,5-dihydro-1,3-oxazol-2-amine hydrochloride
Uniqueness
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
2649078-92-0 |
---|---|
Molecular Formula |
C4H8BrClN2O |
Molecular Weight |
215.5 |
Purity |
95 |
Origin of Product |
United States |
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